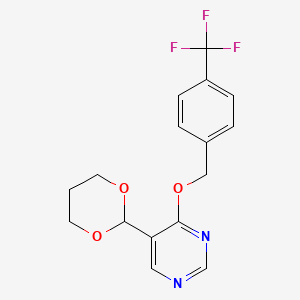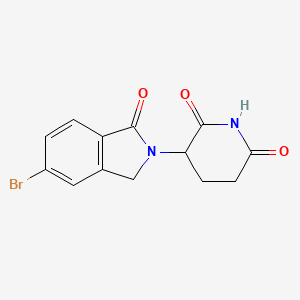
2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C6H3Cl2F3N2. It is a pyrimidine derivative characterized by the presence of two chlorine atoms, one methyl group, and one trifluoromethyl group attached to the pyrimidine ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine can be synthesized using different methods. . The reaction conditions typically involve the use of solvents like chloroform or methanol and may require catalysts to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to facilitate the substitution process .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents used. For example, substitution with an amine can yield an amino-substituted pyrimidine derivative, while reaction with a thiol can produce a thio-substituted product .
Scientific Research Applications
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. As an antimetabolite, it interferes with the normal metabolic processes of cells, particularly in cancer cells, leading to cell death. The compound may inhibit enzymes involved in DNA synthesis and repair, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: Similar in structure but lacks the methyl group at the 6-position.
2,4-Dichloro-6-methylpyrimidine: Similar but lacks the trifluoromethyl group.
2,4-Dichloro-5-methylpyrimidine: Similar but lacks the trifluoromethyl group and has a different substitution pattern.
Uniqueness
2,4-Dichloro-6-methyl-5-(trifluoromethyl)pyrimidine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in drug development .
Properties
CAS No. |
2385273-13-0 |
|---|---|
Molecular Formula |
C6H3Cl2F3N2 |
Molecular Weight |
231.00 g/mol |
IUPAC Name |
2,4-dichloro-6-methyl-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl2F3N2/c1-2-3(6(9,10)11)4(7)13-5(8)12-2/h1H3 |
InChI Key |
HFUJYRPWXSFLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)Cl)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Amino-10-methyldibenzo[b,f][1,4]thiazepin-11(10h)-one](/img/structure/B6230764.png)


